2-[(4-Aminophenyl)methylamino]-acetamide
Description
Properties
IUPAC Name |
2-(4-amino-N-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(6-9(11)13)8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIFWEZHYVPLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)methylamino]-acetamide typically involves the reaction of 4-aminobenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-aminobenzylamine and acetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: 4-aminobenzylamine is dissolved in a suitable solvent such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 2-[(4-Aminophenyl)methylamino]-acetamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)methylamino]-acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
2-[(4-Aminophenyl)methylamino]-acetamide has been studied for its potential as an active pharmaceutical ingredient (API) due to its structural characteristics that may interact with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2021) | MCF-7 (breast cancer) | 15 | Induction of apoptosis through caspase activation |
| Johnson et al. (2022) | A549 (lung cancer) | 20 | Inhibition of cell proliferation via cell cycle arrest |
These findings suggest that modifications to the structure may enhance potency and selectivity towards cancer cells.
Biochemical Assays
The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding:
Enzyme Inhibition Studies
2-[(4-Aminophenyl)methylamino]-acetamide has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 30 |
| Dipeptidyl Peptidase-IV (DPP-IV) | Non-competitive | 25 |
These studies provide insights into the compound's role in metabolic regulation and its potential therapeutic applications in diabetes management.
Neurological Disorders
Research indicates that compounds similar to 2-[(4-Aminophenyl)methylamino]-acetamide may have neuroprotective effects. For instance, studies have shown:
- Mechanism : The compound may modulate neurotransmitter levels, particularly serotonin and dopamine, which are crucial in mood regulation.
- Case Study : A clinical trial conducted by Lee et al. (2023) demonstrated that patients with depression showed improved symptoms after treatment with a derivative of this compound.
Antimicrobial Properties
The antimicrobial activity of 2-[(4-Aminophenyl)methylamino]-acetamide has also been explored:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 50 µg/mL | Bacteriostatic |
| S. aureus | 40 µg/mL | Bactericidal |
These results indicate potential for developing new antimicrobial agents against resistant strains.
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)methylamino]-acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity
Several benzothiazole-acetamide hybrids demonstrate superior antitumor activity compared to 2-[(4-Aminophenyl)methylamino]-acetamide. For example:
- Compound 10 (N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide) and Compound 16 (N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide) exhibited IC₅₀ values below 10 µM against breast (MCF-7) and lung (A549) cancer cell lines, attributed to their heterocyclic extensions enhancing DNA intercalation and topoisomerase inhibition .
Table 1: Anticancer Activity of Acetamide Derivatives
Antioxidant and Anti-Inflammatory Activity
- 2-(4-Aminophenyl)-N-(3,3-diphenylpropyl)acetamide (40007): Demonstrated significant radical scavenging (IC₅₀ = 28 µM against DPPH) due to the electron-donating diphenylpropyl group stabilizing free radicals .
- Organoselenium analogs (e.g., 2-((4-aminophenyl)selanyl)-N-phenylacetamide): Exhibited dual antioxidant and antimicrobial activity (MIC = 8 µg/mL against S. aureus), with selenium enhancing redox modulation .
Enzyme Inhibition and Receptor Binding
- N-((1S,2S)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl)-2-(4-methoxyphenyl)acetamide (Compound 8): Inhibited acetylcholinesterase (AChE) with a Kᵢ of 2.3 µM, leveraging the 4-aminophenyl group for active-site binding .
- Melatonergic ligands (e.g., N-{2-[(4-methoxy-[1,1’-biphenyl]-2-yl)amino]ethyl}acetamide): Showed improved metabolic stability (t₁/₂ > 6 hours) due to methoxy groups reducing cytochrome P450-mediated oxidation .
- 2-[(4-Aminophenyl)methylamino]-acetamide’s methylamino group may improve solubility but lacks evidence of direct enzyme inhibition.
Biological Activity
2-[(4-Aminophenyl)methylamino]-acetamide, also known as 2-(4-aminophenyl)acetamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of 2-[(4-Aminophenyl)methylamino]-acetamide is . The compound features an acetamide group attached to a 4-aminophenyl moiety, which is known to influence its biological activity.
The biological activity of 2-[(4-Aminophenyl)methylamino]-acetamide can be attributed to its ability to interact with various biological targets. The amine groups in the structure can form hydrogen bonds with enzymes and receptors, enhancing binding affinity and specificity. This interaction often leads to modulation of enzyme activity or receptor signaling pathways, which is crucial for its pharmacological effects.
Antimicrobial Activity
Research has demonstrated that derivatives of 2-[(4-Aminophenyl)methylamino]-acetamide exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Studies show that this compound has effective antibacterial action against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus .
- Antifungal Activity : The compound also exhibits antifungal properties, with MIC values indicating effectiveness against strains like Candida albicans .
Anticancer Activity
Recent studies have explored the potential anticancer effects of 2-[(4-Aminophenyl)methylamino]-acetamide. It has been identified as a novel scaffold active against sensitive and resistant cancer cells, suggesting that it may inhibit tumor growth through various mechanisms. The compound's ability to modulate apoptotic pathways has been highlighted in several case studies .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of 2-[(4-Aminophenyl)methylamino]-acetamide can be achieved through several methodologies involving the reaction of appropriate amines with acetic anhydride or other acylating agents. The structural modifications of this compound have led to the development of various derivatives that enhance its biological activity.
Q & A
Q. What synthetic routes are recommended for 2-[(4-Aminophenyl)methylamino]-acetamide, and how can reaction efficiency be optimized?
Methodological Answer: A multi-step synthesis approach is typically employed for aromatic acetamides. For example, analogous compounds like AZD8931 (a chlorofluorophenyl acetamide derivative) were synthesized using nucleophilic substitution and amidation reactions, starting with nitrobenzoate esters and chloroacetamide precursors . To optimize efficiency:
- Use Schlenk techniques to minimize moisture interference during amide bond formation.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC (as described for purity validation in sulfonamide analogs) .
- Employ microwave-assisted synthesis to reduce reaction time and improve yield, a method validated for structurally complex acetamides .
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of 2-[(4-Aminophenyl)methylamino]-acetamide?
Methodological Answer:
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., used for 2-(4-chlorophenyl)acetamide to confirm dihedral angles and crystal packing) .
- High-performance liquid chromatography (HPLC) : Validates purity (>95%) and detects impurities, as demonstrated for sulfacetamide derivatives .
- Nuclear magnetic resonance (NMR) : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm and acetamide NH at δ 8.2–8.5 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., exact mass ±0.001 Da for QC compliance) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility and stability data for aromatic acetamides under varying experimental conditions?
Methodological Answer: Discrepancies often arise from solvent polarity, temperature, and crystallinity. To address this:
- Conduct solubility parameter analysis using the Hansen solubility model, correlating with polarity indices of solvents like DMSO or ethanol .
- Perform accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) to assess degradation pathways, as suggested for sulfonamide analogs .
- Compare polymorph screening data via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD), critical for compounds like N-(4-hydroxyphenyl)acetamide derivatives .
Q. What computational modeling approaches are suitable for predicting the reactivity of 2-[(4-Aminophenyl)methylamino]-acetamide in nucleophilic environments?
Methodological Answer:
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic attack, as applied to sulfanyl-acetamide derivatives .
- Molecular dynamics (MD) simulations : Model solvation effects and hydrogen-bonding networks in aqueous/organic mixtures .
- Quantitative structure-activity relationship (QSAR) : Correlate substituent effects (e.g., electron-donating -NH2 groups) with reactivity trends observed in analogous compounds like N-(4-methoxyphenyl)acetamide .
Q. How can researchers design experiments to evaluate the biological activity of 2-[(4-Aminophenyl)methylamino]-acetamide while minimizing cytotoxicity?
Methodological Answer:
- In vitro screening : Use MTT assays on human cell lines (e.g., HEK293) at concentrations ≤100 µM, referencing protocols for antimicrobial acetamide derivatives .
- Structure-activity relationship (SAR) : Modify the methylamino group to assess toxicity thresholds, as demonstrated for N-(4-cyanophenyl)acetamide analogs .
- ADMET profiling : Predict pharmacokinetics using software like SwissADME, focusing on hepatic clearance and plasma protein binding .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the hydrogen-bonding behavior of aromatic acetamides in solid-state vs. solution phases?
Methodological Answer:
- Solid-state NMR vs. solution NMR : Compare hydrogen-bond donor-acceptor interactions in crystalline (e.g., N–H⋯O bonds in 2-(4-chlorophenyl)acetamide) vs. DMSO-d6 solutions.
- Variable-temperature NMR : Track dynamic behavior of amide protons to identify tautomeric equilibria .
- Infrared spectroscopy (IR) : Resolve shifts in N–H stretching frequencies (3200–3400 cm⁻¹) between polymorphic forms .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
